Product packaging for 7-Chloro-2-methylisoindolin-1-one(Cat. No.:)

7-Chloro-2-methylisoindolin-1-one

Cat. No.: B11909214
M. Wt: 181.62 g/mol
InChI Key: DCMIUEBMDBUYSV-UHFFFAOYSA-N
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Description

7-Chloro-2-methylisoindolin-1-one is a chemical compound with the molecular formula C9H8ClNO and is a derivative of the isoindolinone heterocyclic scaffold . Isoindolinones are recognized as privileged structures in medicinal chemistry due to their presence in a wide range of bioactive molecules and natural products . This core structure is a versatile building block for research and development, particularly in the synthesis of novel pharmaceutical candidates. The isoindolinone moiety is a common feature in compounds with diverse biological activities. Scientific literature indicates that structurally similar molecules are investigated for their potential as central nervous system (CNS) agents , with some derivatives functioning as immunomodulatory drugs or demonstrating anxiolytic activity by acting on benzodiazepine receptors . Furthermore, isoindolinone derivatives are explored in other research areas, including as carbonic anhydrase inhibitors for conditions like glaucoma, and as compounds with antimicrobial and insecticidal properties . The specific 7-chloro-2-methyl substitution pattern on the isoindolinone core may be of interest to researchers designing and synthesizing new molecules for evaluating these and other biological activities. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClNO B11909214 7-Chloro-2-methylisoindolin-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

7-chloro-2-methyl-3H-isoindol-1-one

InChI

InChI=1S/C9H8ClNO/c1-11-5-6-3-2-4-7(10)8(6)9(11)12/h2-4H,5H2,1H3

InChI Key

DCMIUEBMDBUYSV-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C1=O)C(=CC=C2)Cl

Origin of Product

United States

Mechanistic Studies of Isoindolinone Transformations

Elucidation of Reaction Mechanisms

The formation of the isoindolinone core, including substituted derivatives like 7-Chloro-2-methylisoindolin-1-one, is often achieved through transition metal-catalyzed C-H activation and subsequent annulation reactions. nih.govresearchgate.net Rhodium-catalyzed reactions, in particular, have emerged as a powerful tool for constructing these heterocyclic systems. nih.govresearchgate.net

A commonly proposed mechanistic pathway involves the coordination of a rhodium catalyst to a suitable starting material, such as a substituted benzamide. This is followed by a C-H bond activation step, leading to the formation of a five-membered rhodacycle intermediate. nih.gov Subsequent insertion of a coupling partner, such as an olefin or alkyne, into the rhodium-carbon bond generates a larger metallacycle. Reductive elimination from this intermediate then furnishes the final isoindolinone product and regenerates the active rhodium catalyst. nih.gov

For instance, in the rhodium-catalyzed annulation of N-benzoylsulfonamides with olefins, a five-membered rhodacycle is formed, which then undergoes insertion of the olefin. A β-hydride elimination and subsequent reductive elimination and Michael addition lead to the isoindolinone product. nih.gov While this provides a general framework, the specific electronic and steric effects of the chloro and methyl substituents on this compound would influence the kinetics and regioselectivity of these steps. The electron-withdrawing nature of the chlorine atom can impact the acidity of the ortho-C-H bond, potentially affecting the rate of the initial C-H activation.

Alternative mechanistic pathways for forming substituted isoindolinones include Lewis acid-catalyzed C-C bond-breaking reactions to generate key intermediates. rsc.orgrsc.org

Intermediates and Transition States in Isoindolinone Formation (e.g., N-Acyliminium Ions)

A central and highly reactive intermediate in the synthesis of many substituted isoindolinones is the N-acyliminium ion. rsc.orgrsc.orgacs.orgorganic-chemistry.org These electrophilic species are typically generated in situ from precursors such as 3-hydroxyisoindolinones or α-chloroamides. acs.orgorganic-chemistry.org The formation of the N-acyliminium ion is a crucial step that sets the stage for the introduction of various substituents at the C-3 position of the isoindolinone ring.

The generation of N-acyliminium ions can be facilitated by Brønsted or Lewis acids, which promote the departure of a leaving group from the C-3 position. acs.org Once formed, these ions are readily attacked by a wide range of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Theoretical investigations and computational studies play a vital role in understanding the structure and stability of the transition states involved in the formation and reaction of these N-acyliminium ions. These studies can provide insights into the reaction pathways and the factors that control stereoselectivity in asymmetric syntheses.

Role of Catalysts and Reagents in Directed Reactivity

The choice of catalyst and reagents is paramount in controlling the outcome of isoindolinone transformations. Transition metal catalysts, particularly those based on rhodium and palladium, are extensively used to facilitate C-H activation and subsequent cyclization reactions. nih.govresearchgate.netresearchgate.netrsc.org

For example, rhodium(III) catalysts have been shown to be effective in the synthesis of isoindolinones from benzamides and various coupling partners. nih.govthieme-connect.deacs.org The catalytic cycle often involves the regeneration of the active catalyst through an oxidant.

Lewis acids, such as iron(III) chloride (FeCl₃) and zinc chloride (ZnCl₂), play a crucial role in promoting the formation of N-acyliminium ions through decarbonative or C-C bond cleavage pathways. rsc.orgrsc.org The choice of the Lewis acid can influence the lability of the leaving group and, consequently, the efficiency of the N-acyliminium ion generation. rsc.org

Organocatalysts, including those based on thiourea, have also been employed in the enantioselective synthesis of isoindolinones. mdpi.com These catalysts can activate the substrates and control the stereochemical outcome of the reaction by forming chiral ion pairs with the N-acyliminium intermediate.

The following table summarizes the influence of different catalysts on the synthesis of isoindolinone derivatives, providing a glimpse into the directed reactivity achievable through catalyst selection.

Spectroscopic Characterization of Isoindolinone Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. numberanalytics.comresearchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms. numberanalytics.comwordpress.com For 7-Chloro-2-methylisoindolin-1-one, a combination of ¹H NMR, ¹³C NMR, and advanced 2D NMR experiments would be employed for a complete structural assignment.

¹H NMR spectroscopy provides information about the types and number of protons in a molecule, as well as their neighboring protons. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the aromatic ring, the methylene (B1212753) group (CH₂), and the N-methyl group (CH₃).

The aromatic region would display signals for the three protons on the chlorinated benzene (B151609) ring. Their specific chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl group, and the electron-donating effect of the nitrogen atom. The methylene protons adjacent to the carbonyl group would likely appear as a singlet, while the N-methyl protons would also present as a singlet, typically in a more upfield region of the spectrum. The integration of these signals would correspond to a 3:2:3 ratio, confirming the proton count for the aromatic, methylene, and methyl groups, respectively. docbrown.info

Proton Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic Protons (3H)7.0 - 8.0Multiplet
Methylene Protons (-CH₂-)~4.5Singlet
N-Methyl Protons (-NCH₃)~3.0Singlet
This table presents predicted ¹H NMR data based on typical chemical shift values for similar functional groups and structures.

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. docbrown.info For this compound, nine distinct signals are expected, corresponding to the nine unique carbon atoms in the structure.

The carbonyl carbon of the lactam ring would exhibit a characteristic signal in the downfield region of the spectrum (typically 160-180 ppm). The six aromatic carbons would appear in the range of 110-150 ppm, with the carbon atom bonded to the chlorine atom showing a shift influenced by the halogen. The methylene carbon and the N-methyl carbon would resonate at higher field strengths. researchgate.netrsc.org The use of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would further aid in distinguishing between CH, CH₂, and CH₃ groups.

Carbon Type Predicted Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O)165 - 175
Aromatic Carbons (C-Cl, C-C, C-N)120 - 150
Methylene Carbon (-CH₂-)45 - 55
N-Methyl Carbon (-NCH₃)25 - 35
This table presents predicted ¹³C NMR data based on typical chemical shift values for analogous carbon environments. docbrown.inforsc.org

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning complex structures and determining stereochemistry. numberanalytics.comnumberanalytics.com Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable as it identifies protons that are close to each other in space, regardless of whether they are connected through bonds. nanalysis.comwikipedia.org

For this compound, a NOESY experiment would be expected to show cross-peaks between:

The N-methyl protons and the protons of the adjacent methylene group.

The methylene protons and the nearby aromatic proton at position 3 of the isoindolinone ring system.

Adjacent protons on the aromatic ring.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and providing a molecular "fingerprint". thermofisher.com

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. thermofisher.com The resulting spectrum displays absorption bands at specific frequencies corresponding to different functional groups.

For this compound, the FTIR spectrum would be dominated by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically found in the region of 1680-1630 cm⁻¹. Other key bands would include those for aromatic C=C stretching, C-H stretching (both aromatic and aliphatic), and the C-N stretching of the lactam. The C-Cl stretching vibration would appear at a lower frequency in the fingerprint region.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Amide CarbonylC=O Stretch1680 - 1630 (Strong)
Aromatic RingC=C Stretch1600 - 1450 (Multiple bands)
Aromatic C-HC-H Stretch3100 - 3000
Aliphatic C-HC-H Stretch3000 - 2850
Amide C-NC-N Stretch1400 - 1200
Aryl HalideC-Cl Stretch850 - 550
This table outlines the expected characteristic FTIR absorption frequencies for the functional groups within this compound. researchgate.net

FT-Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of laser light. nih.gov While FTIR is sensitive to polar bonds (like C=O), Raman spectroscopy is often more sensitive to non-polar, symmetric bonds and vibrations. thermofisher.com

In the FT-Raman spectrum of this compound, the aromatic ring stretching vibrations would be expected to produce strong signals. The C-Cl stretch would also be Raman active. Using an FT-Raman spectrometer with a near-infrared laser (e.g., 1064 nm) helps to minimize fluorescence, which can be an issue with some organic compounds. youtube.com The combination of both FTIR and FT-Raman provides a more complete vibrational profile of the molecule, aiding in its unambiguous identification and structural analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of a compound's elemental composition by measuring its mass with extremely high accuracy. libretexts.orgucla.edu Unlike low-resolution mass spectrometry which provides a nominal mass (an integer value), HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can determine the mass-to-charge ratio (m/z) of an ion to several decimal places. libretexts.orgthermofisher.com This precision allows for the differentiation between molecular formulas that may share the same nominal mass but have different exact masses due to the mass defects of their constituent atoms. libretexts.orgchemguide.co.uk

For the structural elucidation of this compound, HRMS is the definitive method to verify its molecular formula, C₉H₈ClNO. The technique relies on comparing the experimentally measured accurate mass with the theoretically calculated exact mass.

Theoretical Mass Calculation

The exact mass of a molecule is calculated by summing the masses of the most abundant isotopes of its constituent elements. libretexts.org For this compound, the calculation for the neutral molecule [M] and the commonly observed protonated molecule [M+H]⁺ is based on the following monoisotopic masses:

¹²C = 12.00000 Da

¹H = 1.00783 Da

³⁵Cl = 34.96885 Da

¹⁴N = 14.00307 Da

¹⁶O = 15.99491 Da

Based on these values, the theoretical monoisotopic mass for the protonated molecule, [C₉H₈ClNO + H]⁺, is calculated to be 182.03730 Da .

Expected Experimental Data

In a typical HRMS experiment, a sample of this compound would be introduced into the mass spectrometer, commonly using electrospray ionization (ESI), which generates the protonated molecule [M+H]⁺. The instrument would then measure the m/z value of this ion. A successful analysis would yield an experimental mass that is extremely close to the calculated value. The difference between the theoretical and experimental mass, usually expressed in parts per million (ppm), serves as a measure of accuracy and a confirmation of the elemental composition.

The expected results from an HRMS analysis of this compound are summarized in the table below.

Molecular FormulaAdductCalculated m/zObserved m/zMass Error (ppm)
C₉H₈ClNO[M+H]⁺182.03730Value would be determined experimentallyTypically < 5 ppm

The observation of an ion with an m/z value matching the calculated mass within a low ppm error margin would provide high confidence in the assigned molecular formula of C₉H₈ClNO, thus confirming the identity of this compound. The presence of the characteristic isotopic pattern for a chlorine-containing compound (an M+2 peak with approximately one-third the intensity of the M peak) would provide further definitive structural confirmation.

Computational and Theoretical Chemistry Studies on Isoindolinone Compounds

Density Functional Theory (DFT) for Geometric and Electronic Structure Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and electronic properties of molecules. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density.

For isoindolinone systems, DFT is utilized to predict the most stable three-dimensional arrangement of atoms, known as the ground-state geometry. This is achieved by minimizing the total energy of the molecule with respect to the positions of its nuclei. Various functionals, such as B3LYP, are commonly used in conjunction with a basis set (e.g., 6-311++G(d,p)) to perform these calculations. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters of an Isoindolinone-related Structure

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (aromatic)1.39 - 1.41--
C-N1.38 - 1.45108 - 125-
C=O1.22--
C-Cl1.74--
N-CH31.47--
C-N-C-112-
O=C-N-125-
C-C-C (aromatic)-118 - 1210 - 180

Note: The data in this table is illustrative for a related isoindolinone structure and not specific to 7-Chloro-2-methylisoindolin-1-one, as specific computational data for the latter is not publicly available.

Vibrational Frequency Calculations and Experimental Validation

Following the geometry optimization, vibrational frequency calculations are typically performed to confirm that the optimized structure corresponds to a true energy minimum. These calculations predict the frequencies of the fundamental vibrational modes of the molecule. The absence of any imaginary frequencies indicates a stable structure.

The calculated vibrational spectra (infrared and Raman) can be compared with experimental data to validate the computational model. A good agreement between the theoretical and experimental frequencies supports the accuracy of the optimized geometry and the chosen computational method. The potential energy distribution (PED) analysis is often used to assign the calculated vibrational frequencies to specific types of molecular vibrations, such as stretching, bending, or torsional modes.

Table 2: Illustrative Vibrational Frequencies for an Isoindolinone-related Structure

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
C=O stretch1750 - 17801740 - 1770Carbonyl group
Aromatic C-H stretch3050 - 31003040 - 3090Aromatic ring
Aliphatic C-H stretch2900 - 30002890 - 2990Methyl group
C-N stretch1300 - 13501290 - 1340Amide group
C-Cl stretch700 - 750690 - 740Chloro substituent

Note: The data in this table is illustrative for a related isoindolinone structure and not specific to this compound, as specific computational data for the latter is not publicly available.

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that provides insights into the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarizable.

Table 3: Illustrative Frontier Molecular Orbital Energies for an Isoindolinone-related Structure

ParameterEnergy (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Gap4.5 to 6.5

Note: The data in this table is illustrative for a related isoindolinone structure and not specific to this compound, as specific computational data for the latter is not publicly available.

Electrophilicity Index and Global Softness

Global reactivity descriptors, such as the electrophilicity index (ω) and global softness (S), are derived from the HOMO and LUMO energies. The electrophilicity index quantifies the ability of a molecule to accept electrons, providing a measure of its electrophilic character. It is calculated using the electronic chemical potential (μ) and the chemical hardness (η).

Global softness is the reciprocal of global hardness and indicates the polarizability of a molecule. A higher value of softness suggests that the molecule is more reactive. These descriptors are valuable in predicting the reactivity of isoindolinone compounds in various chemical reactions.

Table 4: Illustrative Global Reactivity Descriptors for an Isoindolinone-related Structure

DescriptorValue
Electronegativity (χ)3.2 - 4.2 eV
Chemical Hardness (η)2.2 - 3.2 eV
Electrophilicity Index (ω)1.5 - 2.5 eV
Global Softness (S)0.15 - 0.25 eV⁻¹

Note: The data in this table is illustrative for a related isoindolinone structure and not specific to this compound, as specific computational data for the latter is not publicly available.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For flexible molecules like some isoindolinone derivatives, identifying the most stable conformer is essential for understanding their properties and biological activity.

Computational methods can be used to perform a systematic search of the conformational space to locate the various low-energy conformers. This is typically done by rotating key single bonds and calculating the energy of each resulting conformation. The results of a conformational analysis can reveal the preferred three-dimensional shape of the molecule and the energy barriers between different conformers. This information is critical for understanding how the molecule might interact with biological targets.

Structure Reactivity Relationships and Derivatization Strategies for Isoindolinones

Influence of Substituent Effects on Isoindolinone Reactivity

The reactivity of the 7-Chloro-2-methylisoindolin-1-one core is significantly influenced by the electronic and steric properties of its substituents. The chlorine atom at the C-7 position and the methyl group at the N-2 position exert distinct effects on the molecule's reactivity, particularly concerning electrophilic aromatic substitution, nucleophilic attack at the carbonyl group, and functionalization at the C-3 position.

2-Methyl Substituent: The N-methyl group has a modest electron-donating effect, which can slightly increase the electron density of the lactam ring. More importantly, it provides steric bulk around the nitrogen atom and influences the conformation of the five-membered lactam ring. The presence of the N-methyl group prevents N-H functionalization reactions but is crucial for many synthetic strategies that build the ring system using methylamine (B109427). In reactions involving the C-3 position, the N-methyl group does not provide significant steric hindrance. Theoretical studies on related heterocyclic systems, such as methylxanthines, have shown that increasing the number of methyl substituents can increase the basicity of the molecule. mdpi.com

The combination of these substituents—an electron-withdrawing group on the aromatic ring and an electron-donating group on the lactam nitrogen—creates a unique electronic profile that can be harnessed for selective chemical modifications.

Rational Design Principles for Isoindolinone Modification

Rational design of novel isoindolinone derivatives, such as those based on this compound, involves a structure-based approach to introduce specific functionalities that can interact with biological targets. This strategy often leverages the core scaffold as a rigid framework to position pharmacophoric elements in a desired three-dimensional arrangement.

A key principle is structure-hopping , where the isoindolinone core is used as a replacement for other heterocyclic systems known to have biological activity. For instance, in the development of Hedgehog (Hh) signaling pathway inhibitors, isoindolinone moieties have been designed as new scaffolds. nih.gov The design process begins with identifying the key interactions of a known inhibitor and then designing a novel molecule where the isoindolinone core places the necessary interacting groups in the correct spatial orientation.

For this compound, the design principles would involve:

Utilizing the Scaffold: The rigid isoindolinone backbone serves as the central anchor.

Vector-Based Diversification: The C-3 position is the most common and synthetically accessible site for introducing diversity. Functional groups introduced at this position can be designed to target specific pockets in a protein active site.

Modulating Physicochemical Properties: The 7-chloro group can be used to modulate properties like lipophilicity and metabolic stability. It can also form specific halogen bonds with protein residues. The N-methyl group caps (B75204) the nitrogen, preventing hydrogen bond donation but allowing for potential steric interactions.

This rational approach allows for the systematic modification of the lead compound to optimize potency, selectivity, and pharmacokinetic properties. nih.gov

Synthesis of Diverse Isoindolinone Libraries

The creation of isoindolinone libraries is a powerful strategy for drug discovery, enabling the rapid exploration of chemical space around a core scaffold. Several synthetic methodologies are amenable to library production, often relying on one-pot reactions or solid-phase techniques to improve efficiency.

One effective approach is the reductive C-N coupling and intramolecular amidation of a 2-carboxybenzaldehyde (B143210) with a primary amine. organic-chemistry.org This method can be adapted to produce a library based on the this compound scaffold by starting with 2-carboxy-3-chlorobenzaldehyde and methylamine. Diversity can then be introduced at the C-3 position in a subsequent step.

Another powerful method involves the addition of organometallic reagents to in situ generated N-acyliminium ions, followed by further transformations like ring-closing metathesis to create complex, tricyclic scaffolds. nih.gov This strategy allows for the introduction of a wide range of substituents and the construction of novel ring systems fused to the isoindolinone core.

Below is a representative table for a synthetic approach to an isoindolinone library starting from a pre-formed isoindolinone core.

Table 1: Representative Synthesis of a C-3 Substituted Isoindolinone Library

Entry Starting Material Reagent Conditions Product Yield
1 This compound LDA, then Benzyl (B1604629) Bromide THF, -78 °C to rt 3-Benzyl-7-chloro-2-methylisoindolin-1-one High
2 This compound LDA, then Allyl Bromide THF, -78 °C to rt 3-Allyl-7-chloro-2-methylisoindolin-1-one High
3 This compound LDA, then Ethyl Iodide THF, -78 °C to rt 7-Chloro-3-ethyl-2-methylisoindolin-1-one High
4 This compound LDA, then Propargyl Bromide THF, -78 °C to rt 7-Chloro-2-methyl-3-(prop-2-yn-1-yl)isoindolin-1-one High

Yields are generalized as "High" based on similar reactions reported in the literature for related substrates. researchgate.net

Functionalization at Key Positions (e.g., C-3, N-2)

The derivatization of the isoindolinone ring is primarily focused on the N-2 and C-3 positions, as these are the most synthetically accessible sites for modification.

N-2 Functionalization: The substituent at the N-2 position is typically introduced during the synthesis of the isoindolinone ring itself. A common method is the reductive amination of a 2-formylbenzoic acid derivative with a primary amine, followed by cyclization. organic-chemistry.org In the case of this compound, using methylamine as the primary amine directly installs the N-methyl group. To create analogues with different N-substituents, one would simply substitute methylamine with other primary amines (e.g., ethylamine, benzylamine, aniline) in the initial reaction.

C-3 Functionalization: The C-3 position, being benzylic and adjacent to a carbonyl group, is activated for a variety of chemical transformations. The protons at this position are acidic and can be removed by a strong base like lithium diisopropylamide (LDA) to generate a nucleophilic anion. This anion can then react with a wide range of electrophiles. researchgate.net

Alkylation: Reaction with alkyl, allyl, or benzyl halides introduces carbon-based side chains.

Aldol-type reactions: Reaction with aldehydes or ketones can introduce hydroxylated side chains.

Michael additions: Conjugate addition to α,β-unsaturated systems can be used to build more complex structures.

Furthermore, transition metal-catalyzed cross-dehydrogenative coupling (CDC) reactions offer a modern approach to C-3 functionalization, allowing for the direct coupling of C-H bonds without pre-functionalization of the coupling partners. nih.gov For example, the C-3 position of an N-substituted isoindolinone can be directly coupled with other C-H, N-H, or S-H bonds under oxidative conditions.

Table 2: Examples of C-3 Functionalization Reactions on N-Substituted Isoindolinones

Reaction Type Catalyst/Reagent Electrophile/Coupling Partner Position Functionalized Reference
Alkylation LDA / Alkyl Halide R-X C-3 researchgate.net
Cross-Dehydrogenative Coupling CuBr / TBHP Indoles C-3 researchgate.net
Vinylation (NH₄)₂S₂O₈ Alkenes C-3 nih.gov

These strategies highlight the versatility of the isoindolinone scaffold and provide a roadmap for the synthesis of novel derivatives of this compound for various applications.

Applications of 7 Chloro 2 Methylisoindolin 1 One and Its Derivatives in Advanced Organic Synthesis

Utility as Heterocyclic Building Blocks

7-Chloro-2-methylisoindolin-1-one serves as a valuable heterocyclic building block, primarily due to the reactivity of the chloro substituent on the aromatic ring. This halogen atom provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups and the construction of diverse molecular scaffolds.

The chlorine atom at the 7-position is amenable to substitution via well-established methodologies such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, transforming the simple halo-isoindolinone into more complex structures. For instance, Suzuki-Miyaura coupling can be employed to introduce aryl, heteroaryl, or vinyl groups, leading to the synthesis of biaryl compounds or styrenyl derivatives. Similarly, the Buchwald-Hartwig amination provides a direct route to arylamines, which are key functionalities in many biologically active molecules.

The N-methyl group on the isoindolinone core imparts stability and influences the conformational properties of the molecule. The lactam carbonyl and the adjacent methylene (B1212753) group also offer sites for further functionalization, although they are generally less reactive than the chloro-substituted aromatic ring under typical cross-coupling conditions.

Table 1: Potential Cross-Coupling Reactions of this compound

Reaction TypeCoupling PartnerCatalyst/Ligand System (Plausible)Product Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ / Base7-Aryl-2-methylisoindolin-1-one
Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃ / BINAP / Base7-Amino-2-methylisoindolin-1-one
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ / CuI / Base7-Alkynyl-2-methylisoindolin-1-one
HeckAlkenePd(OAc)₂ / P(o-tol)₃ / Base7-Alkenyl-2-methylisoindolin-1-one
StilleOrganostannanePd(PPh₃)₄7-Substituted-2-methylisoindolin-1-one

This table presents theoretically plausible reactions based on established methodologies for similar halo-aromatic compounds, as direct literature examples for this compound are limited.

Role as Intermediates in the Synthesis of Complex Molecules

The derivatives of this compound, generated through the functionalization of the chloro group, are valuable intermediates in the synthesis of more complex and potentially bioactive molecules. The newly introduced functional groups can serve as anchor points for further synthetic transformations, enabling the construction of polycyclic systems and highly substituted isoindolinone cores.

For example, a 7-amino derivative, synthesized via Buchwald-Hartwig amination, can undergo a variety of subsequent reactions. The amino group can be acylated, alkylated, or used as a directing group for further functionalization of the aromatic ring. It can also participate in cyclization reactions to form fused heterocyclic systems. A 7-alkynyl derivative, obtained from a Sonogashira coupling, is a versatile intermediate for cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition to form triazoles, or for further cross-coupling reactions.

The strategic unmasking or transformation of functional groups introduced at the 7-position allows for a stepwise and controlled assembly of complex molecular architectures. This approach is particularly relevant in the context of drug discovery, where the systematic exploration of chemical space around a core scaffold is crucial for identifying lead compounds with desired biological activities.

Table 2: Examples of Complex Molecules Potentially Synthesized from this compound Derivatives

IntermediateSubsequent ReactionResulting Complex StructurePotential Application Area
7-Amino-2-methylisoindolin-1-oneCyclization with a dicarbonyl compoundFused Polycyclic HeterocycleMedicinal Chemistry
7-Alkynyl-2-methylisoindolin-1-one[3+2] Cycloaddition with an azide7-(Triazol-4-yl)-2-methylisoindolin-1-oneBioorthogonal Chemistry, Drug Discovery
7-Aryl-2-methylisoindolin-1-oneIntramolecular C-H activation/cyclizationFused Aromatic SystemMaterials Science

This table illustrates hypothetical synthetic pathways to complex molecules, highlighting the role of functionalized this compound derivatives as key intermediates.

Strategies for Further Chemical Elaboration and Scaffold Diversification

Beyond the initial functionalization of the chloro group, several strategies can be envisioned for the further chemical elaboration and diversification of the this compound scaffold. These strategies aim to explore the chemical space around the isoindolinone core more extensively, leading to novel compounds with potentially unique properties.

One key strategy is scaffold hopping , where the core isoindolinone structure is modified to generate isosteric or bioisosteric replacements. For instance, the lactam ring could be opened and reclosed to form different heterocyclic systems, or the benzene (B151609) ring could be replaced with other aromatic or heteroaromatic rings.

Another important approach is late-stage functionalization , where C-H bonds on the aromatic ring or the N-methyl group are selectively activated and converted into new functional groups. This allows for the introduction of diversity at a later stage in the synthetic sequence, which is highly desirable in the context of generating compound libraries for high-throughput screening.

Furthermore, the lactam carbonyl group can be a target for modification. Reduction of the carbonyl would yield the corresponding amino alcohol, while reaction with Grignard reagents could lead to the formation of tertiary alcohols. These transformations would significantly alter the three-dimensional shape and electronic properties of the molecule, providing access to a different region of chemical space.

The combination of these strategies—initial functionalization at the 7-position, followed by scaffold modification and late-stage functionalization—provides a powerful toolkit for the generation of a diverse range of molecules based on the this compound template.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Chloro-2-methylisoindolin-1-one?

  • The compound is typically synthesized via electrophilic substitution or condensation reactions. For example, chlorination of methyl-substituted isoindolinone precursors using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions is common . Reaction optimization should include monitoring by TLC and controlling temperature to avoid side products. Characterization via NMR and LC-MS is critical to confirm purity and structure .

Q. Which spectroscopic techniques are essential for structural elucidation?

  • 1H/13C NMR : Identifies substituent positions and confirms the absence of impurities. For chloro- and methyl-substituted isoindolinones, characteristic downfield shifts for aromatic protons and methyl groups are expected .
  • FT-IR : Verifies carbonyl (C=O) stretching (~1700 cm⁻¹) and C-Cl bonds (~600-800 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula .

Q. How are common derivatives of this compound synthesized for structure-activity studies?

  • Electrophilic substitution at the aromatic ring (e.g., nitration, sulfonation) or functionalization of the carbonyl group (e.g., reduction to alcohol) can generate derivatives. Use Lewis acids (e.g., AlCl₃) for regioselective reactions, and characterize intermediates via HPLC to ensure stepwise purity .

Q. What purification methods are recommended for isolating this compound?

  • Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. For polar impurities, recrystallization from ethanol or acetone improves yield. Purity should exceed 95% (HPLC) for biological testing .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Use Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. For example, increasing reaction time at 60°C with dichloromethane as solvent may enhance chlorination efficiency. Kinetic studies (e.g., in situ IR) can identify rate-limiting steps .

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

  • Cross-validate with alternative techniques (e.g., 2D NMR, X-ray crystallography). If crystallography is unavailable, computational modeling (DFT) can predict spectral patterns. Contradictions may arise from residual solvents or tautomeric forms; repeat synthesis under inert conditions to confirm .

Q. What computational methods are suitable for predicting the compound’s reactivity?

  • Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic attack. Molecular docking studies assess binding affinity to biological targets, guiding derivative design for pharmacological applications .

Q. How can in vitro biological activity assays be designed for this compound?

  • Prioritize cytotoxicity screening (MTT assay) and enzyme inhibition studies (e.g., kinase assays). Use positive controls (e.g., known inhibitors) and triplicate measurements to ensure reproducibility. Ensure compliance with ethical guidelines for cell-line use .

Data Presentation Guidelines

  • Tables : Include reaction yields, spectroscopic data (δ values, coupling constants), and biological IC₅₀ values. Use footnotes to explain abbreviations .
  • Figures : Highlight key reaction mechanisms or dose-response curves. Avoid overcrowding with chemical structures; limit to 2-3 per graphic .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.